molecular formula C24H38O3 B12374739 (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B12374739
M. Wt: 374.6 g/mol
InChI Key: FEGCPHIPSRBREU-YPLGJCPNSA-N
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Description

The compound (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule This compound is characterized by its intricate structure, which includes multiple chiral centers and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxy and pentanoic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with molecular targets in the body suggest it could be used in the treatment of various diseases, including metabolic disorders and cancers.

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pentanoic acid and cyclopenta[a]phenanthrene. Examples include:

  • (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
  • (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid

Uniqueness

The uniqueness of (4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its specific stereochemistry and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h11,13,15-21,25H,4-10,12,14H2,1-3H3,(H,26,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

FEGCPHIPSRBREU-YPLGJCPNSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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